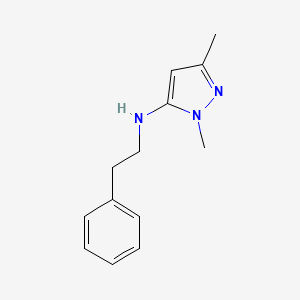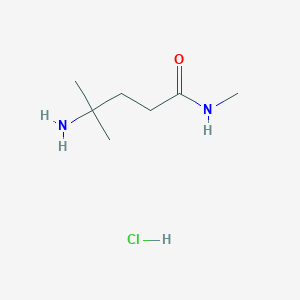
(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine: is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often employed to facilitate the reaction.
Procedure: The 4-bromopyridine is first activated using a base like sodium hydride, followed by the addition of 2,2,2-trifluoroethylamine. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- (1R)-1-(4-fluoropyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- (1R)-1-(4-iodopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for certain types of chemical transformations, such as cross-coupling reactions. Additionally, the trifluoromethyl group imparts distinct physicochemical properties, enhancing its potential in various applications.
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
QLFQQSHAAOBALM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)


![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)

